molecular formula C9H14BNO4 B13870607 (5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid

(5-((1-Methoxypropan-2-yl)oxy)pyridin-3-yl)boronic acid

Cat. No.: B13870607
M. Wt: 211.03 g/mol
InChI Key: JCQOVLXVOPVQAO-UHFFFAOYSA-N
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Description

[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxypropan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the borylation of a halogenated pyridine using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology: Boronic acids are known to inhibit certain enzymes, making them useful in medicinal chemistry .

Medicine: In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes .

Industry: Industrially, [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it valuable in material science .

Mechanism of Action

The mechanism of action of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to participate in various chemical reactions, while the methoxypropan-2-yloxy group provides additional functionalization possibilities .

Properties

Molecular Formula

C9H14BNO4

Molecular Weight

211.03 g/mol

IUPAC Name

[5-(1-methoxypropan-2-yloxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H14BNO4/c1-7(6-14-2)15-9-3-8(10(12)13)4-11-5-9/h3-5,7,12-13H,6H2,1-2H3

InChI Key

JCQOVLXVOPVQAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)COC)(O)O

Origin of Product

United States

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